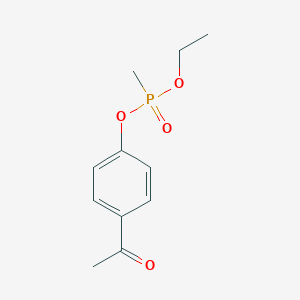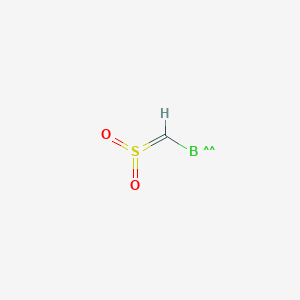
CID 71422463
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71422463” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71422463 involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route includes the use of various solvents, catalysts, and temperature controls to achieve the desired product. For instance, one method might involve the use of dichloromethane and methanol as solvents, with hydroxypropyl methylcellulose and pluronic F-127 as additives . The reaction conditions are carefully controlled to ensure the formation of the compound with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and minimize costs. The use of supercritical fluid crystallization equipment, for example, can enhance the efficiency of the production process . The industrial production also focuses on ensuring the safety and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: CID 71422463 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to understanding the reactivity and stability of the compound.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions. Understanding these products is essential for predicting the behavior of the compound in various environments .
Scientific Research Applications
CID 71422463 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, the compound could be investigated for its therapeutic potential. Additionally, in industry, this compound might be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of CID 71422463 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: CID 71422463 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For example, compounds with similar reactivity or biological activity can provide insights into the unique properties of this compound .
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. By comparing it with similar compounds, researchers can identify the distinct features that make this compound valuable for specific applications. This comparison can also guide further research and development efforts to explore new uses for the compound .
Properties
CAS No. |
921192-93-0 |
|---|---|
Molecular Formula |
CHBO2S |
Molecular Weight |
87.90 g/mol |
InChI |
InChI=1S/CHBO2S/c2-1-5(3)4/h1H |
InChI Key |
QDCDIWXWJGPMJI-UHFFFAOYSA-N |
Canonical SMILES |
[B]C=S(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


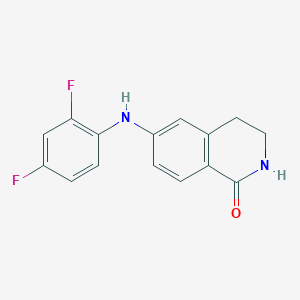
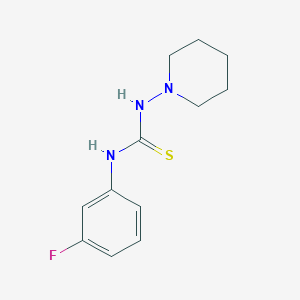
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
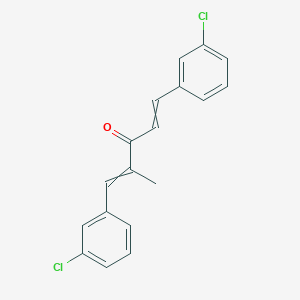
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
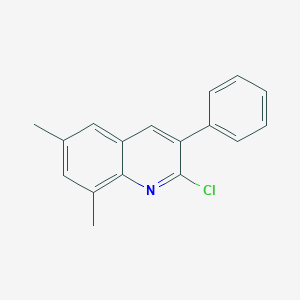
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
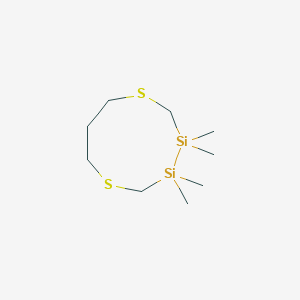
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)

![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
